Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key peaks in ¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.72 | Singlet | 3H | OCH₃ (ester) |
| 3.80 | Singlet | 3H | OCH₃ (aryl) |
| 4.21 | Singlet | 2H | NH₂ (broad, exchanges with D₂O) |
| 6.90–7.30 | Multiplet | 4H | Aromatic protons |
| δ (ppm) | Assignment |
|---|---|
| 52.1 | OCH₃ (ester) |
| 55.6 | OCH₃ (aryl) |
| 168.9 | C=O (ester) |
| 159.2 | C-O (aryl methoxy) |
| 128–114 | Aromatic carbons |
Infrared (IR) Spectroscopy
- 3280–3150 cm⁻¹ : N–H stretching (amine).
- 1745 cm⁻¹ : C=O stretching (ester).
- 1245 cm⁻¹ : C–O–C asymmetric stretching (methoxy).
- 1510 cm⁻¹ : Aromatic C=C vibrations.
Mass Spectrometry (MS)
Crystallographic Analysis and Hydrogen Bonding Networks
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 9.191 Å, b = 10.725 Å, c = 11.239 Å, and β = 109.87°. Key features:
- Ionic interaction : The protonated amino group forms a N⁺–H···Cl⁻ hydrogen bond (2.89 Å).
- Intermolecular H-bonds :
- Packing motif : Layers stabilized by π–π stacking (3.48 Å between phenyl rings).
Stereochemical Considerations and Chiral Center Configuration
The α-carbon bearing the amino and aryl groups is a chiral center , leading to two enantiomers:
- (R)-Configuration : Specific rotation [α]D²⁵ = +42.3° (c = 1, MeOH).
- (S)-Configuration : [α]D²⁵ = -41.8° (c = 1, MeOH).
Chiral resolution via HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) achieves baseline separation (Rs = 2.1). The absolute configuration is confirmed by circular dichroism (CD) spectra:
- (R)-enantiomer : Positive Cotton effect at 225 nm.
- (S)-enantiomer : Negative Cotton effect at 225 nm.
Properties
IUPAC Name |
methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEACPSVBZTUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626144 | |
| Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74273-47-5 | |
| Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
The synthesis of methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride generally proceeds through the following key stages:
- Formation of the amino acid ester backbone
- Introduction of the 4-methoxyphenyl substituent
- Conversion to the hydrochloride salt for stability and handling
Two major synthetic routes are described in the literature and patent documents:
Process Summary:
This method involves the catalytic hydrogenation of 2-(4-methoxyphenyl)acetonitrile or related precursors to yield the corresponding amino ester, followed by esterification and salt formation.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of 2-(4-methoxyphenyl)acetonitrile in an organic solvent | Solvents like ethanol or methanol | Provides a homogeneous reaction medium |
| 2 | Catalytic hydrogenation using Raney nickel or Co-NiO dual catalysts | Hydrogen atmosphere, moderate pressure (1-5 atm), temperature 40-80°C | Catalysts facilitate nitrile reduction to amine |
| 3 | Esterification with methanol in presence of acid catalyst | Acidic conditions, reflux | Converts carboxylic acid intermediate to methyl ester |
| 4 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | Improves compound stability and crystallinity |
- The use of Raney nickel catalyst under hydrogen atmosphere yields high purity amino ester with good selectivity and minimal side reactions.
- Co-NiO dual catalyst systems have been reported to enhance the hydrogenation efficiency, reducing reaction time and increasing yield.
- Esterification under reflux with methanol and acid catalyst ensures complete conversion to methyl ester.
- Salt formation with hydrochloric acid produces a crystalline solid suitable for pharmaceutical applications.
Process Summary:
This approach involves the condensation of 4-methoxyphenyl derivatives with amino acid precursors, followed by functional group modifications to obtain the target ester hydrochloride.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-(4-methoxyphenyl)acetaldehyde or related intermediate | Oxidation or substitution reactions | Starting material for condensation |
| 2 | Condensation with methyl glycinate or equivalent amino acid ester | Basic or neutral conditions, solvent such as ethanol | Forms Schiff base or imine intermediate |
| 3 | Reduction of imine to amino ester | Sodium borohydride or catalytic hydrogenation | Converts imine to stable amine |
| 4 | Hydrochloride salt formation | Addition of HCl in ethanol or ether | Isolates the salt as a solid |
- The condensation step is sensitive to pH and solvent polarity; optimal conditions prevent side reactions and polymerization.
- Sodium borohydride reduction is mild and effective, preserving the methoxyphenyl group integrity.
- The final hydrochloride salt shows enhanced solubility and stability compared to the free base.
Comparative Data Table of Preparation Methods
| Parameter | Route 1: Hydrogenation of Nitriles | Route 2: Condensation and Reduction |
|---|---|---|
| Starting Material | 2-(4-methoxyphenyl)acetonitrile | 2-(4-methoxyphenyl)acetaldehyde + methyl glycinate |
| Catalysts | Raney nickel, Co-NiO dual catalyst | Sodium borohydride or catalytic hydrogenation |
| Solvents | Methanol, ethanol | Ethanol, ether |
| Reaction Conditions | 40-80°C, H2 atmosphere, moderate pressure | Room temperature to mild heating |
| Yield | High (typically >85%) | Moderate to high (70-85%) |
| Purification | Crystallization of hydrochloride salt | Crystallization or recrystallization |
| Advantages | High selectivity, scalable | Mild conditions, functional group tolerance |
| Limitations | Requires hydrogenation setup | Sensitive to pH, possible side reactions |
Summary of Research Findings
- The hydrogenation of nitrile precursors using Raney nickel or Co-NiO dual catalysts is the most commonly employed and efficient method for preparing this compound.
- Alternative condensation and reduction routes offer milder reaction conditions and good yields but require careful control of reaction parameters.
- Both methods culminate in the formation of the hydrochloride salt, which is preferred for pharmaceutical use due to its enhanced stability and handling properties.
- Optimization of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice significantly impacts yield and purity.
This comprehensive analysis synthesizes diverse authoritative sources to provide a professional and detailed overview of the preparation methods for this compound, supporting further research and industrial application.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride serves as a precursor in the development of novel therapeutic agents. It has been explored for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Case Studies:
- Breast Cancer Research: In preclinical studies involving MCF-7 breast cancer cells, derivatives of this compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis under oxidative stress conditions, indicating potential applications in neurodegenerative diseases.
Biochemistry
The compound is utilized to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving amino acid derivatives. Its derivatives are screened for antioxidant properties, demonstrating significant activity compared to standard reference drugs.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Methyl 2-amino-2-(4-methoxyphenyl)acetate | 25.6 | |
| Standard Antioxidant (e.g., Trolox) | 30.3 |
Analytical Chemistry
In analytical applications, this compound is employed as a reference standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its distinct retention times facilitate the identification and quantification of related substances in complex mixtures.
Material Science
Derivatives of this compound are being explored for their potential use in developing new materials with unique properties. Early studies suggest that these materials could exhibit enhanced thermal stability and mechanical strength.
Summary of Key Findings
This compound has demonstrated significant potential across multiple scientific fields:
- Medicinal Chemistry: Anti-inflammatory and anticancer properties.
- Biochemistry: Role in enzyme interactions and antioxidant activity.
- Analytical Chemistry: Use as a reference compound for quantification.
- Material Science: Development of novel materials with improved properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Substituent Position and Electronic Effects
- Para-Substituents: The 4-methoxy group in the parent compound is electron-donating, enhancing resonance stabilization of the aromatic ring.
Ester Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) offer increased lipophilicity, which may improve membrane permeability in drug candidates. However, methyl esters are typically more reactive in hydrolysis, a critical factor in prodrug activation .
Key Research Findings and Trends
- Structure-Activity Relationships (SAR) : Substitutions at the para position (e.g., 4-OCH₃, 4-F, 4-Cl) are prevalent in medicinal chemistry for balancing electronic effects and steric demands.
- Commercial Availability : Discontinuation of the 4-methoxy compound by some suppliers () contrasts with its availability elsewhere (), suggesting fluctuating demand or synthesis challenges .
- Emerging Analogs : Difluoro () and cyclohexyl () variants indicate a trend toward exploring sterically and electronically diverse scaffolds for high-throughput screening .
Biological Activity
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data from diverse sources.
Chemical Structure and Properties
This compound features a methoxy group attached to a phenyl ring, which plays a significant role in its biological activity. The presence of the amino group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with various targets.
The compound's mechanism of action involves several pathways:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity.
- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, influencing the binding affinity to receptors and enzymes.
- Cellular Signaling : It may interfere with cellular signaling pathways, impacting processes such as inflammation and microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown effective inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different strains suggest significant potency, although specific data on this compound is limited compared to similar derivatives.
Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, structure-activity relationship (SAR) analyses reveal that modifications to the methoxy group can enhance anticancer properties .
Study on Antimicrobial Activity
In a comparative study involving various compounds, this compound was tested against multi-drug resistant bacteria. Results indicated that it displayed significant bacteriostatic activity, with MIC values comparable to established antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Methyl 2-amino-2-(4-methoxyphenyl)acetate | 46.9 | Antibacterial |
| Control Antibiotic A | 50 | Antibacterial |
| Control Antibiotic B | 40 | Antibacterial |
Study on Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cells. A notable study demonstrated that derivatives with similar structures exhibited IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Methyl 2-amino-2-(4-methoxyphenyl)acetate | <10 | HT29 |
| Doxorubicin | 15 | HT29 |
Q & A
Basic Questions
Q. What are the key physicochemical properties of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride relevant to experimental handling?
- Molecular formula : CHClNO (inferred from analogs in and ).
- Molecular weight : ~215.68 g/mol (calculated from formula).
- Purity : Typically ≥97% (analogous to , and 6).
- Storage : Store at -20°C in airtight containers, protected from moisture (based on stability data for structurally similar esters in and ).
- Handling : Use inert atmospheres (N/Ar) during synthesis to prevent hydrolysis or oxidation .
Q. What synthetic routes are commonly employed to prepare this compound?
- Step 1 : Condensation of 4-methoxyphenylacetonitrile with methyl chloroacetate under basic conditions (KCO) to form the α-cyano intermediate.
- Step 2 : Hydrolysis of the nitrile group to an amine using HCl/EtOH, followed by esterification to yield the hydrochloride salt (methodology adapted from and ).
- Purification : Recrystallization from ethanol/ether mixtures to achieve >97% purity .
Advanced Research Questions
Q. How can chiral purity be ensured during the synthesis of this compound, and what analytical techniques validate enantiomeric excess?
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during esterification to control stereochemistry (referenced in and ).
- Analytical validation :
- Chiral HPLC : Utilize a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase (retention time differences ≥2 min for enantiomers) .
- NMR with chiral shift reagents : Eu(hfc) induces distinct splitting patterns for enantiomers .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- pH stability : Degrades rapidly in acidic (pH <3) or alkaline (pH >9) conditions due to ester hydrolysis. Use buffered solutions (pH 5–7) for aqueous studies .
- Thermal stability : Decomposition observed above 80°C; conduct reactions at ≤60°C (analogous to and ).
- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum .
Q. How does the substitution pattern on the phenyl ring (e.g., 4-methoxy vs. 4-hydroxy or 4-fluoro) influence the compound's reactivity and biological activity?
- Electronic effects : The 4-methoxy group donates electron density via resonance, increasing nucleophilicity at the α-carbon compared to electron-withdrawing groups (e.g., 4-fluoro in ) .
- Biological activity : 4-Methoxy derivatives show enhanced cellular permeability in neuropharmacological assays compared to 4-hydroxyphenyl analogs ( and ).
- Synthetic challenges : 4-Hydroxy groups require protection (e.g., tert-butyldimethylsilyl ether) during esterification to avoid side reactions .
Methodological Considerations
- Synthetic optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and characterize intermediates using FT-IR (C=O stretch at ~1740 cm) and H NMR (δ 3.7 ppm for methoxy protons) .
- Degradation studies : Accelerated stability testing (40°C/75% RH) over 14 days reveals <5% degradation when stored in amber vials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
